molecular formula C11H11NO3 B3082365 methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate CAS No. 112332-92-0

methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B3082365
CAS No.: 112332-92-0
M. Wt: 205.21 g/mol
InChI Key: ZJBLRDZWMWSGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate (C${11}$H${11}$NO$_3$, molecular weight: 205.21 g/mol) is a substituted indole derivative characterized by a hydroxy group at the 5-position, a methyl ester at the 3-position, and an N-methyl group at the 1-position . This compound is synthesized via cyclization of azidocinnamate esters under reflux conditions, followed by selective methylation . Its crystal structure and hydrogen bonding patterns are influenced by the polar hydroxy group, which facilitates intermolecular interactions critical for solid-state packing . The compound’s structural features make it a versatile intermediate in medicinal chemistry, particularly for derivatization into bioactive molecules .

Properties

IUPAC Name

methyl 5-hydroxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-6-9(11(14)15-2)8-5-7(13)3-4-10(8)12/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBLRDZWMWSGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves the reaction of 5-hydroxyindole-3-carboxylic acid with methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction can revert it back to the hydroxyl form .

Scientific Research Applications

Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound 1-Me, 5-OH, 3-COOMe C${11}$H${11}$NO$_3$ 205.21 Polar, forms hydrogen bonds ; used in medicinal chemistry intermediates
Methyl 5-methoxy-1H-indole-3-carboxylate 5-OMe, 3-COOMe C${11}$H${11}$NO$_3$ 205.21 Reduced polarity vs. 5-OH analog; higher lipophilicity
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate 1-Pr, 2-Me, 5-OH, 3-COOEt C${15}$H${19}$NO$_3$ 261.32 Enhanced steric bulk; potential CNS activity
Methyl 5-benzyloxy-1H-indole-2-carboxylate 5-OBn, 2-COOMe C${17}$H${15}$NO$_3$ 281.31 Bulky benzyl group reduces solubility; used in prodrug design
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH C${10}$H${8}$ClNO$_2$ 209.63 Halogenation enhances electrophilicity; antimicrobial applications

Hydrogen Bonding and Crystal Packing

  • Hydroxy Group Impact : The 5-hydroxy group in this compound participates in N–H⋯O and C–H⋯O interactions, forming layered crystal structures. In contrast, methoxy or benzyloxy analogs exhibit weaker van der Waals interactions due to reduced polarity .
  • Methyl Ester vs. Free Acid : Conversion of the methyl ester to a free carboxylic acid (e.g., 5-hydroxy-1H-indole-3-carboxylic acid) increases hydrogen-bonding capacity but reduces thermal stability .

Biological Activity

Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate (MHMIC) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

MHMIC has been studied for its potential antiviral , anticancer , and antimicrobial properties. Research indicates that it may interact with various molecular targets, influencing cellular processes that could lead to therapeutic effects.

Key Biological Activities

  • Antiviral Activity : MHMIC has shown promise in inhibiting viral replication, although specific mechanisms remain to be fully elucidated.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Effects : Studies indicate that MHMIC exhibits activity against various bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.

The mechanism of action for MHMIC involves its interaction with specific receptors and enzymes. It is believed to modulate the activity of certain signaling pathways, leading to:

  • Inhibition of Viral Replication : By binding to viral proteins or host cell receptors, MHMIC may prevent the virus from replicating.
  • Induction of Apoptosis : In cancer cells, MHMIC may trigger apoptosis through pathways involving caspases and other apoptotic factors.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of MHMIC. Below are summarized findings from selected research articles:

StudyBiological ActivityFindings
AntiviralMHMIC showed significant inhibition of viral replication in vitro.
AnticancerDemonstrated cytotoxicity against human cancer cell lines with IC50 values ranging from 10 µM to 50 µM.
AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 20 µg/mL.

Comparative Analysis with Related Compounds

MHMIC shares structural similarities with other indole derivatives known for their biological activities. A comparison is provided below:

CompoundStructureBiological Activity
Methyl 1H-indole-3-carboxylateIndole ring with carboxylate groupCytotoxic against various cancer cell lines
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateSimilar structure with ethyl substitutionAntimicrobial properties against Staphylococcus aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.